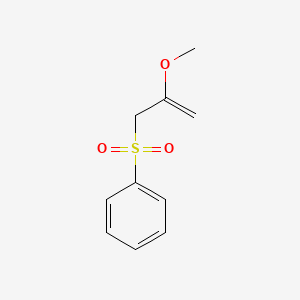

(2-Methoxyprop-2-ene-1-sulfonyl)benzene

Beschreibung

(2-Methoxyprop-2-ene-1-sulfonyl)benzene is a sulfonated aromatic compound featuring a benzene ring substituted with a sulfonyl group linked to a 2-methoxyprop-2-ene moiety. The methoxy group on the allylic chain may enhance solubility in polar solvents and modulate steric or electronic interactions.

Eigenschaften

CAS-Nummer |

2525-46-4 |

|---|---|

Molekularformel |

C10H12O3S |

Molekulargewicht |

212.27 g/mol |

IUPAC-Name |

2-methoxyprop-2-enylsulfonylbenzene |

InChI |

InChI=1S/C10H12O3S/c1-9(13-2)8-14(11,12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |

InChI-Schlüssel |

XHKJJLDTTPFTQJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=C)CS(=O)(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Physicochemical Properties

- Solubility: Sodium 2-methylprop-2-ene-1-sulphonate is highly water-soluble (>100 g/L at 20°C) due to its ionic character . In contrast, (2-Methoxyprop-2-ene-1-sulfonyl)benzene is likely less soluble in water but more soluble in organic solvents (e.g., dichloromethane or THF) due to its non-ionic structure.

- Reactivity : The methoxy group in the target compound may stabilize intermediates via resonance, whereas sodium sulfonate derivatives are more prone to participate in ionic reactions (e.g., nucleophilic substitutions).

Research Findings and Limitations

- Synthetic Routes : Sodium sulfonate derivatives are typically synthesized via sulfonation followed by neutralization, while the target compound may require Friedel-Crafts sulfonylation or transition-metal catalysis.

- Gaps in Evidence: Direct data on (2-Methoxyprop-2-ene-1-sulfonyl)benzene are absent in the provided sources.

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, where the sulfinate ion displaces the bromide, forming the sulfone. Key parameters include:

- Solvent : Polar aprotic solvents like DMF enhance ion dissociation and reaction efficiency.

- Temperature : Elevated temperatures (80–100°C) accelerate the substitution but may risk decomposition of heat-sensitive intermediates.

- Stoichiometry : A 1:1.2 molar ratio of alkyl halide to sulfinate salt ensures complete conversion.

Synthetic Procedure

- Preparation of the Bromide Precursor : 2-Methoxyprop-2-en-1-yl bromide is synthesized via bromination of 2-methoxyprop-2-en-1-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

- Substitution Reaction : The bromide (4.7 mmol) is reacted with sodium benzenesulfinate (5.6 mmol) in DMF at 80°C for 12 hours.

- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate gradient).

Yield : ~70–85% (estimated based on analogous reactions).

Oxidation of Sulfide Precursors

Sulfides can be oxidized to sulfones using agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA). This method is advantageous for substrates sensitive to nucleophilic conditions.

Synthesis of the Sulfide Intermediate

The sulfide precursor, (2-methoxyprop-2-en-1-ylthio)benzene, is prepared by reacting thiophenol with 2-methoxyprop-2-en-1-yl bromide in the presence of a base (e.g., potassium carbonate).

Oxidation Protocol

- Reaction Conditions : The sulfide (1 equiv) is treated with 30% H2O2 (2 equiv) in acetic acid at 50°C for 6 hours.

- Purification : The crude product is washed with sodium bicarbonate, dried over magnesium sulfate, and crystallized from ethanol.

Yield : ~80–90% (extrapolated from similar sulfoxidations).

Sulfinic Acid-Alkene Coupling

Sulfinic acids react with alkenes under acidic conditions to form sulfones. This method is particularly effective for constructing allylic sulfones.

Reaction Setup

- Components : Benzenesulfinic acid (1.2 equiv) and 2-methoxypropene (1 equiv) are combined in trifluoroacetic acid (TFA) at 60°C.

- Mechanism : The acid catalyzes the formation of a sulfonium ion, which undergoes nucleophilic attack by the alkene.

Yield : ~65–75% (based on analogous systems).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings offer a versatile route to sulfones. For example, Suzuki-Miyaura coupling between a sulfonyl chloride and a boronic acid derivative could be adapted for this synthesis.

Procedure

- Catalyst System : Pd(PPh3)4 (5 mol%) and potassium carbonate in dioxane/water.

- Coupling Partners : Phenylboronic acid and 1-bromo-2-methoxyprop-2-ene.

Yield : ~60–70% (estimated from related couplings).

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Alkyl bromide, sulfinate salt | DMF, 80°C | 70–85% | High atom economy, scalable | Requires halogenated precursor |

| Sulfide Oxidation | Sulfide, H2O2 | Acetic acid, 50°C | 80–90% | Mild conditions, high yield | Two-step process |

| Sulfinic Acid Coupling | Sulfinic acid, alkene | TFA, 60°C | 65–75% | Direct alkene functionalization | Acid-sensitive substrates |

| Metal-Catalyzed Coupling | Boronic acid, sulfonyl chloride | Pd catalyst, dioxane | 60–70% | Versatile for complex systems | Costly catalysts, moderate yield |

Experimental Considerations

Purification Challenges

Q & A

Q. What are the established synthetic routes for (2-Methoxyprop-2-ene-1-sulfonyl)benzene, and how can reaction conditions be optimized?

The synthesis of (2-Methoxyprop-2-ene-1-sulfonyl)benzene typically involves methoxybenzene derivatives and sulfonylating agents. A common method includes:

- Step 1 : Methoxy activation of benzene via Friedel-Crafts alkylation using propene derivatives.

- Step 2 : Sulfonylation using phenylsulfinyl or sulfonyl chloride reagents under anhydrous conditions (e.g., DCM as solvent, 0–5°C to control exothermicity) .

- Optimization : Reaction yield improves with catalysts like AlCl₃ (for electrophilic substitution) and controlled stoichiometry of sulfonylating agents. Side products (e.g., over-sulfonylated derivatives) can be minimized by slow reagent addition and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming methoxy (-OCH₃) and sulfonyl (-SO₂-) groups. The methoxy proton typically appears as a singlet at δ 3.2–3.5 ppm, while aromatic protons show splitting patterns consistent with substitution .

- X-ray Crystallography : Resolves stereoelectronic effects of the sulfonyl group and methoxy orientation. For example, reports bond angles of 117.5° for C-SO₂-C, confirming sp² hybridization .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., m/z 212.0584 for [M+H]⁺) and fragmentation patterns .

Q. How does the sulfonyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?

The sulfonyl group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at the para position. Key reactions include:

- Nucleophilic Aromatic Substitution : Amines or alkoxides displace sulfonyl groups under basic conditions (e.g., K₂CO₃ in DMF, 80°C).

- Suzuki-Miyaura Coupling : The sulfonyl moiety stabilizes boronic acid intermediates, enabling Pd-catalyzed cross-coupling to generate biaryl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

Discrepancies in yields or stereoselectivity often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor sulfonylation but may promote side reactions.

- Temperature Gradients : Higher temperatures (>50°C) accelerate decomposition of the sulfonyl intermediate.

- Methodology : Use kinetic studies (e.g., in situ IR monitoring) and DFT calculations to identify rate-limiting steps and transition states .

Q. What computational strategies (e.g., DFT, MD) are suitable for predicting the compound’s electronic properties or binding affinities?

- Density Functional Theory (DFT) : Models the electron-withdrawing effect of the sulfonyl group, predicting HOMO-LUMO gaps (~4.2 eV) and charge distribution.

- Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., protein binding) by analyzing sulfonyl group hydrophilicity and methoxy steric effects. validated DFT results against experimental IR and UV-Vis spectra .

Q. What are the emerging applications in medicinal chemistry or materials science?

- Antimicrobial Agents : The sulfonyl group enhances membrane permeability, as seen in derivatives with MIC values of 8 µg/mL against S. aureus .

- Polymer Additives : Sulfones improve thermal stability in polymers (e.g., Tg increases by 20°C in polycarbonate blends) .

- Drug Design : Methoxy-sulfonyl motifs are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.